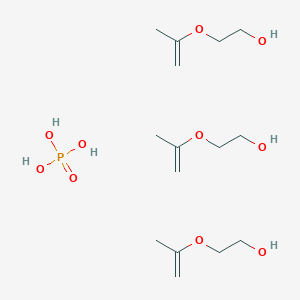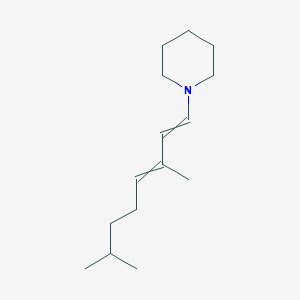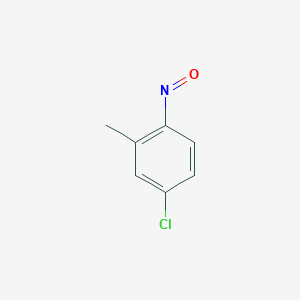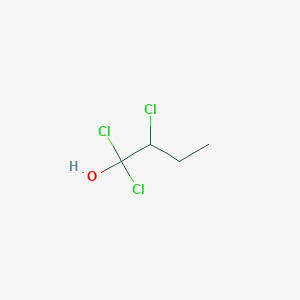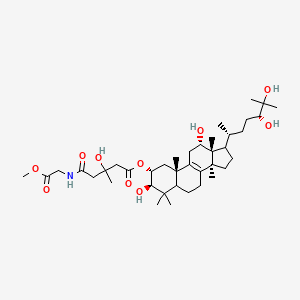
1,2,3-Butatrien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Butatrien-1-one is an organic compound characterized by its unique structure, which includes a cumulated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3-Butatrien-1-one can be synthesized through several methods. One common approach involves the dehydrohalogenation of 1,2,3-tribromopropane using a strong base such as potassium tert-butoxide. The reaction typically occurs in a solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Butatrien-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated or partially saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alkanes or alkenes.
Applications De Recherche Scientifique
1,2,3-Butatrien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism by which 1,2,3-Butatrien-1-one exerts its effects involves its highly reactive cumulated diene system. This system allows the compound to participate in various chemical reactions, targeting specific molecular pathways. The exact molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological interactions.
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A conjugated diene with applications in synthetic rubber production.
1,2,4-Butanetriol: An alcohol with three hydroxyl groups, used in the manufacture of propellants and pharmaceuticals.
Uniqueness: 1,2,3-Butatrien-1-one is unique due to its cumulated diene structure, which imparts distinct reactivity compared to conjugated dienes like 1,3-butadiene. This unique structure allows for different types of chemical transformations and applications.
Propriétés
Numéro CAS |
63766-91-6 |
|---|---|
Formule moléculaire |
C4H2O |
Poids moléculaire |
66.06 g/mol |
InChI |
InChI=1S/C4H2O/c1-2-3-4-5/h1H2 |
Clé InChI |
RYJXPRUXQSAMQE-UHFFFAOYSA-N |
SMILES canonique |
C=C=C=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
![7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)
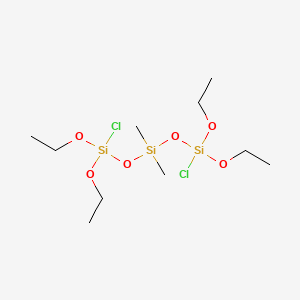

![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
![[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid](/img/structure/B14504306.png)
